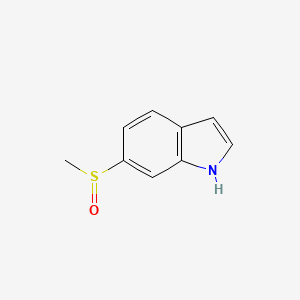

6-methanesulfinyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfinyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-12(11)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPANCCBGBJWLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methanesulfinyl 1h Indole and Analogous Indole Sulfoxides

General Strategies for Indole (B1671886) Sulfoxide (B87167) Synthesis

The preparation of indole sulfoxides generally follows established methods for synthesizing sulfoxides, with specific adaptations for the indole nucleus.

Oxidation of Corresponding Indole Sulfides

The most direct and common method for synthesizing indole sulfoxides is the oxidation of the corresponding indole sulfides. This approach requires careful selection of oxidizing agents and reaction conditions to achieve high chemoselectivity and to control the oxidation state.

A variety of reagents have been developed for the chemoselective oxidation of sulfides to sulfoxides, minimizing over-oxidation to the corresponding sulfone. Hydrogen peroxide is an attractive oxidant due to its low cost and the production of water as the only byproduct. acs.org Its effectiveness can be enhanced by catalysts. For instance, scandium triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for the hydrogen peroxide-mediated monooxidation of alkyl-aryl sulfides. organic-chemistry.org This method is high-yielding and compatible with many protecting groups commonly used in organic synthesis. acs.orgorganic-chemistry.org

Other notable reagent systems for the chemoselective oxidation of thioethers to sulfoxides include:

1-HexylKuQuinone (KuQ): A metal-free quinoid catalyst that promotes a light-induced thioether to sulfoxide oxidation using oxygen as the oxidant at room temperature. organic-chemistry.orgnih.gov

Tantalum carbide (TaC): Catalyzes the oxidation of sulfides with 30% hydrogen peroxide to yield sulfoxides. organic-chemistry.org

FeCl₃/H₅IO₆: A fast and efficient system for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Urea-hydrogen peroxide/diphenyl diselenide: A highly selective catalytic system for the oxidation of sulfides. organic-chemistry.org

Ion-supported hypervalent iodine reagent: Allows for the selective oxidation of aliphatic and aromatic sulfides to sulfoxides at room temperature in excellent yields without over-oxidation. organic-chemistry.org

The choice of solvent can also play a crucial role. For example, the oxidation of trifluoromethyl sulfides to the corresponding sulfoxides has been achieved using 30% hydrogen peroxide in trifluoroacetic acid (TFA). rsc.org

Table 1: Selected Reagents for Chemoselective Oxidation of Sulfides to Sulfoxides

| Reagent/Catalyst System | Oxidant | Key Features |

|---|---|---|

| Scandium triflate (Sc(OTf)₃) | Hydrogen peroxide | High-yielding, compatible with protecting groups. acs.orgorganic-chemistry.org |

| 1-HexylKuQuinone (KuQ) | Oxygen (light-induced) | Metal-free, recyclable catalyst. organic-chemistry.orgnih.gov |

| Tantalum carbide (TaC) | Hydrogen peroxide (30%) | Efficient, catalyst can be recovered and reused. organic-chemistry.org |

| FeCl₃/Periodic acid (H₅IO₆) | Periodic acid | Fast reaction times (less than 2 minutes). organic-chemistry.org |

| Urea-hydrogen peroxide/Diphenyl diselenide | Urea-hydrogen peroxide | Highly selective catalytic system. organic-chemistry.org |

| Ion-supported hypervalent iodine | - | Recyclable reagent, excellent yields, no over-oxidation. organic-chemistry.org |

| Hydrogen peroxide/Trifluoroacetic acid (TFA) | Hydrogen peroxide | Effective for less reactive trifluoromethyl sulfides. rsc.org |

A primary challenge in the synthesis of sulfoxides is preventing their further oxidation to sulfones. jchemrev.com The control of the oxidation state is often achieved by carefully managing the stoichiometry of the oxidizing agent. organic-chemistry.org For instance, using one equivalent of the oxidant typically favors the formation of the sulfoxide, while an excess will lead to the sulfone.

The choice of catalyst can also dictate the final oxidation state. For example, while tantalum carbide catalyzes the oxidation of sulfides to sulfoxides, niobium carbide as a catalyst with hydrogen peroxide efficiently produces the corresponding sulfones. organic-chemistry.org Similarly, the combination of hydrogen peroxide and triflic acid can be tuned to produce either sulfoxides or sulfones. organic-chemistry.org

Synthesis via Sulfenamide (B3320178) Compounds

An alternative approach to indole sulfoxides involves the use of sulfenamide compounds. A method has been developed for the preparation of 3-indolearyl sulfoxide compounds by reacting an indole compound with a sulfenamide compound in the presence of an accelerator in water. google.com This method is characterized by mild reaction conditions and does not require metal catalysts. google.com Additionally, sulfenamides have been utilized in the palladium/norbornene cooperative catalysis for the ortho-thiolation of aryl iodides, which can then be oxidized to the corresponding sulfoxides. nih.gov

Ring-Forming Reactions Incorporating the Sulfinyl Moiety

In some strategies, the indole ring is constructed with the sulfinyl group already present on one of the precursors. A modified Fischer indole synthesis has been developed using the reaction of protected anilines with ketene (B1206846) dithioacetal monoxides in the presence of an acid anhydride (B1165640). sci-hub.se This method leads to the formation of N-sulfonyl-2-methylsulfanylindoles. sci-hub.se Another approach involves the acid-catalyzed cyclization of β-ketosulfoxides, where an electron-rich heterocycle like pyrrole (B145914) or indole acts as an intramolecular nucleophile. clockss.org

Regioselective Approaches for the Installation of the Sulfinyl Group at the C6 Position of the Indole Core

Directing the sulfinylation to the C6 position of the indole ring is a significant challenge due to the inherent reactivity of the C3 position. Functionalization at the C4–C7 positions of indoles is less common and often requires transition metal catalysis with directing groups. frontiersin.org

While specific methods for the direct C6-sulfinylation of a pre-formed indole ring are not extensively documented, general strategies for C6-functionalization can be adapted. For instance, Brønsted acid-catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters has been reported, offering a potential pathway that could be explored for introducing a sulfur-containing group at this position. frontiersin.org

A more plausible route to 6-methanesulfinyl-1H-indole would involve starting with a benzene (B151609) derivative already bearing the methanesulfinyl group at a position that will become the C6 position of the indole ring after cyclization. For example, a substituted aniline (B41778) with a methanesulfinyl group could be a key intermediate in a traditional indole synthesis like the Fischer, Bischler-Möhlau, or other ring-forming methodologies. uninsubria.it

Multi-component Reactions in the Synthesis of Indole Sulfoxides

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient route to complex molecules. rsc.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions demonstrate the potential of this strategy.

One notable approach involves a three-component reaction where dimethyl sulfoxide (DMSO) serves not only as a solvent but also as a reactant, providing a single carbon atom that can be incorporated into the final structure. wikipedia.org For instance, a palladium-copper catalyzed domino synthesis of substituted indoles uses amino aryl alkynes, a cyano group source, and DMSO as a one-carbon donor. wikipedia.org This type of transformation highlights a pathway where a sulfoxide-containing reagent directly participates in the formation of the heterocyclic system.

Another relevant MCR involves the reaction of a benzoic acid derivative, an amide, and DMSO in the presence of an oxidant. nih.gov A proposed mechanism suggests the formation of a thionium (B1214772) derivative of DMSO, which then undergoes a Friedel–Crafts-type alkylation. The resulting sulfide (B99878) is subsequently oxidized to a sulfoxide. nih.gov While this example leads to isoindolinone derivatives, the principle of incorporating a sulfur-containing group from DMSO and its subsequent oxidation within a multi-component framework is applicable to the synthesis of other heterocyclic sulfoxides. nih.gov

The table below summarizes a representative multi-component reaction that results in the formation of a sulfoxide-containing heterocyclic system.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Ref |

| Benzoic acid deriv. | Amide | DMSO | DDQ (oxidant) | Isoindolinone sulfoxide | nih.gov |

| Amino aryl alkyne | Malononitrile | DMSO | Pd-Cu catalyst | Substituted indole | wikipedia.org |

Modern Approaches to Indole Core Construction with Sulfinyl Group Incorporation

Modern synthetic methods provide powerful tools for constructing the indole nucleus with precise control over substitution, including the incorporation of a sulfinyl group at the C6 position. These strategies often rely on catalytic processes, which can be broadly categorized into transition metal-catalyzed and metal-free methodologies.

Transition metal catalysis is a cornerstone of modern indole synthesis, offering high efficiency and selectivity. chim.it Several strategies are pertinent to the synthesis of indole sulfoxides, including the cyclization of precursors containing a sulfinyl or sulfonyl group.

The Fischer indole synthesis , a classical method, remains highly relevant and can be adapted using sulfonyl-substituted precursors. wikipedia.orgbyjus.com For example, 2-(4-methylsulfonylphenyl) indole derivatives are synthesized by reacting p-methylsulfonyl acetophenone (B1666503) with substituted phenylhydrazines under acidic conditions. nih.govjapsonline.com This demonstrates that a precursor with a sulfur-containing group on the phenyl ring can successfully undergo cyclization to form the indole core. nih.gov To synthesize this compound, one could hypothetically use (4-methanesulfinyl)phenylhydrazine as the starting material.

McMurry cyclization is another powerful method. The synthesis of 2,3-diaryl-substituted indoles bearing a methylsulfonyl group has been achieved by the reductive coupling of N-(2-benzoyl)phenyl-benzamides using titanium tetrachloride and zinc. rsc.org This intramolecular cyclization effectively builds the indole ring from a precursor already containing the required sulfonyl moiety. rsc.orgnih.gov

Gold- and silver-catalyzed reactions have emerged for synthesizing 3-sulfonylindoles from ortho-alkynyl N-sulfonyl aniline precursors. acs.org These reactions proceed via a cyclization and a 1,3-sulfonyl migration sequence, triggered by visible light irradiation in the presence of the catalyst. acs.org This highlights a modern approach where the catalyst facilitates the formation of the indole ring and rearrangement of the sulfur-containing group.

The table below presents examples of transition metal-catalyzed reactions for the synthesis of sulfonyl-substituted indoles.

| Starting Material | Catalyst/Reagents | Reaction Type | Product | Yield | Ref |

| p-Methylsulfonyl acetophenone, Phenylhydrazine HCl | Acetic Acid | Fischer Indole Synthesis | 5-H/Cl/CH₃-2-(4-(methylsulfonyl)phenyl)-1H-indole | N/A | japsonline.com |

| N-(2-benzoyl-phenyl)-benzamide deriv. | TiCl₄, Zn | McMurry Cyclization | 2,3-Diaryl-1H-indole deriv. | 21-85% | rsc.org |

| o-Alkynyl N-tosylaniline | Ag₂CO₃ / [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Photocatalytic Cyclization / Migration | 3-Sulfonylindole | 65% | acs.org |

Growing interest in green chemistry has spurred the development of metal-free and organocatalytic methods for indole synthesis. osti.gov These approaches avoid residual metal contamination in the final products. nih.gov

A key strategy for preparing the target compound could involve the synthesis of 6-(methylthio)-1H-indole followed by a controlled, metal-free oxidation. The radical cyclization of o-alkenylthioanilides using hypophosphorous acid and a radical initiator like AIBN provides a tin-free, metal-free route to 2,3-disubstituted indoles containing a thioether linkage, which can then be oxidized. clockss.org A patent describes the oxidation of a 6-(methylthio)-indole derivative to the corresponding 6-(methanesulfonyl)-indole, indicating the feasibility of this transformation pathway. google.com Selective oxidation of the intermediate sulfide to the sulfoxide is a standard transformation in organic synthesis.

Organocatalysis offers highly enantioselective methods for functionalizing indoles. For instance, the formal C-H insertion of N-H free indoles with sulfoxonium ylides can be catalyzed by chiral phosphoric acids. clockss.org While this typically functionalizes the C2 or C3 position, it demonstrates the utility of organocatalysis in forming C-S bonds in indole chemistry. nih.gov Another relevant organocatalytic method is the asymmetric alkylation of sulfenate salts mediated by a chiral phase-transfer catalyst, which produces chiral sulfoxides and could be adapted to create the methanesulfinyl group prior to indole ring formation. fluorochem.co.uk

The table below details examples of metal-free and organocatalytic reactions relevant to the synthesis of indole sulfoxides.

| Starting Material | Catalyst/Reagents | Reaction Type | Product | Yield | Ref |

| o-Alkenylthioanilide | H₃PO₂ / AIBN / Et₃N | Radical Cyclization | 2,3-Disubstituted Indole | 65% | clockss.org |

| Indole, α-Carbonyl Sulfoxonium Ylide | Chiral Phosphoric Acid | C-H Insertion | 2-Substituted Indole | up to 50% | nih.gov |

| Sulfenate Salt, Alkyl Halide | Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Chiral Sulfoxide | 96% | fluorochem.co.uk |

Reactivity and Reaction Mechanisms of 6 Methanesulfinyl 1h Indole Derivatives

Electrophilic Reactivity of the Sulfinyl Group

While organic sulfoxides are generally considered nucleophilic at the sulfur atom, their reactivity can be inverted, rendering the sulfur atom electrophilic. This "umpolung" is a cornerstone of sulfoxide (B87167) chemistry and is particularly relevant for derivatives like 6-methanesulfinyl-1H-indole.

Activation of Sulfoxides under Acidic Conditions

Under acidic conditions, the oxygen atom of the methanesulfinyl group can be protonated. This protonation enhances the electrophilicity of the adjacent sulfur atom, making it susceptible to attack by nucleophiles. Strong acids or Lewis acids facilitate this activation, which is often the initial step in reactions involving the sulfoxide group. For instance, in the presence of trifluoromethanesulfonic acid, sodium sulfinate can react electrophilically with aromatic compounds to generate aryl sulfoxides and sulfonium salts rsc.org.

Formation and Reactivity of Sulfonium Intermediates

A more common method for activating the sulfinyl group involves its reaction with electrophilic reagents, such as anhydrides or acyl halides, to form highly reactive sulfonium intermediates. For example, the reaction of a sulfoxide with acetic anhydride (B1165640) leads to the formation of an acyloxysulfonium ion wikipedia.orgyoutube.com.

These intermediates are potent electrophiles. The sulfur atom, bearing a positive charge, becomes a prime target for nucleophilic attack. This activation is the pivotal first step in significant transformations such as the Pummerer rearrangement. The activated sulfonium species can also be trapped by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds wikipedia.org.

Nucleophilic Reactions Involving Indole (B1671886) Sulfoxides

Although the indole ring system is inherently electron-rich and favors electrophilic substitution, the presence and activation of the sulfoxide group can facilitate reactions with nucleophiles. The most significant of these occur via the formation of a thionium (B1214772) ion intermediate, particularly during the Pummerer rearrangement sci-hub.semanchester.ac.uk.

Once the 6-methanesulfinyl group is activated (e.g., by acylation) and undergoes subsequent elimination, it forms a highly electrophilic thionium ion. This intermediate is readily attacked by a wide range of intermolecular and intramolecular nucleophiles wikipedia.orgmanchester.ac.uk. Common nucleophiles include acetate, arenes, alkenes, amides, and phenols wikipedia.org. This two-step sequence, beginning with an electrophilic activator and culminating in a nucleophilic attack, allows for the formal nucleophilic functionalization of the carbon alpha to the sulfur atom rsc.orgsemanticscholar.org.

Rearrangement Reactions

The sulfinyl group on the indole ring enables access to powerful rearrangement reactions that are central to the synthetic utility of sulfoxides.

Pummerer Rearrangement and its Derivatives

The Pummerer rearrangement is a characteristic reaction of alkyl sulfoxides, such as this compound. In its classic form, the reaction involves the treatment of a sulfoxide with acetic anhydride, which results in its rearrangement to an α-acyloxy-thioether wikipedia.org. This transformation effectively involves an internal redox process where the sulfur atom is reduced and the adjacent carbon (of the methyl group) is oxidized.

The versatility of the Pummerer reaction is enhanced by the use of various activators and the ability to trap the intermediate with different nucleophiles.

| Activator | Description |

| Acetic Anhydride | The traditional reagent for inducing the Pummerer rearrangement. |

| Trifluoroacetic Anhydride (TFAA) | A more reactive activator, allowing the reaction to proceed under milder conditions. wikipedia.org |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | A highly potent activator for less reactive sulfoxides. manchester.ac.uk |

| Silyl Chlorides (e.g., TMSCl) | Used to generate intermediate α-chloro thioethers which can then react with nucleophiles. manchester.ac.uk |

| Lewis Acids (e.g., TiCl₄, SnCl₄) | Employed with α-acyl sulfoxides to facilitate the reaction at lower temperatures. wikipedia.org |

This table outlines common activators used to initiate the Pummerer rearrangement and related transformations.

Mechanistic Pathways of Pummerer Rearrangement in Indole Systems

The mechanism of the Pummerer rearrangement for an aryl methyl sulfoxide like this compound proceeds through several distinct steps:

Activation of the Sulfoxide : The reaction begins with the acylation of the sulfoxide oxygen by an activator, typically acetic anhydride. This step forms an acyloxysulfonium intermediate, significantly increasing the acidity of the α-protons on the methyl group wikipedia.orgyoutube.com.

Formation of the Thionium Ion : A base, usually the acetate ion generated in the first step, abstracts a proton from the α-carbon (the methyl group). This elimination of acetic acid results in the formation of a key electrophilic intermediate known as a thionium ion (or a cationic-thial structure) wikipedia.orgmanchester.ac.uksemanticscholar.org.

Nucleophilic Trapping : The final step involves the attack of a nucleophile on the electrophilic carbon of the thionium ion. In a classic Pummerer reaction using acetic anhydride, the acetate ion acts as the nucleophile, attacking the methylene carbon to yield the final α-acetoxy-thioether product wikipedia.orgyoutube.com.

Sigmatropic Rearrangements of Indole Sulfoxides

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. uh.edu Sulfoxides, particularly allylic sulfoxides, are well-known participants in these transformations.

The Mislow-Evans rearrangement is a thermal researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. maxbrainchemistry.comwikipedia.org This intermediate is typically unstable and is cleaved in the presence of a thiophile (e.g., a phosphite ester) to yield an allylic alcohol. wikipedia.orgthermofisher.com This reaction effectively achieves a 1,3-transposition of the alcohol and sulfoxide functionalities. drugfuture.com

A key feature of the Mislow-Evans rearrangement is its high degree of stereoselectivity. The chirality at the sulfur atom of the sulfoxide can be efficiently transferred to the newly formed stereocenter at the carbon bearing the oxygen in the allylic alcohol product. maxbrainchemistry.comwikipedia.org The reaction proceeds through a highly ordered, five-membered cyclic transition state, which accounts for the high fidelity of the chirality transfer. uh.eduwikipedia.org The rearrangement generally favors the formation of trans-allylic alcohols. wikipedia.orgthermofisher.com

In the context of indole chemistry, an N-allylaniline can be oxidized to an amine oxide, which spontaneously undergoes a researchgate.netresearchgate.net-Meisenheimer rearrangement (an aza-analog of the Mislow-Evans rearrangement) to furnish an N-allyloxyaniline, a precursor for indole synthesis. researchgate.net

The researchgate.netresearchgate.net-sigmatropic rearrangement is another powerful pericyclic reaction, with the Cope and Claisen rearrangements being the most famous examples. nih.govlibretexts.orglibretexts.org The thio-Claisen rearrangement, involving sulfur-containing analogs, is also a well-established and synthetically useful process. nih.gov

In indole systems, researchgate.netresearchgate.net-sigmatropic rearrangements can be triggered following other transformations. As mentioned previously, the interrupted Pummerer reaction between an activated allyl sulfoxide and an indole can generate a sulfonium salt that subsequently undergoes a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net This cascade provides a direct route to functionalized indoles. researchgate.netresearchgate.net

Furthermore, catalyst-dependent researchgate.netresearchgate.net-sigmatropic rearrangements of sulfoxide-ynamides have been developed for the divergent and atom-economical synthesis of medium-sized N,S-heterocycles. researchgate.netresearchgate.net These reactions can proceed with excellent enantioselectivity through a chirality-transfer mechanism. researchgate.net Gold-catalyzed reactions of ortho-alkynyl-S,S-diarylsulfilimines are also believed to proceed via a sulfonium researchgate.netresearchgate.net-sigmatropic rearrangement to form functionalized pyrrole (B145914) cores. acs.org

Redox Chemistry of Indole Sulfoxides

The sulfur atom in a sulfoxide is in an intermediate oxidation state, making it susceptible to both oxidation (to a sulfone) and reduction (to a sulfide). The reduction of sulfoxides is a fundamental transformation in organic synthesis. researchgate.net

The deoxygenation of sulfoxides to their corresponding sulfides is a crucial reaction, often employed to unmask a sulfide (B99878) functionality that was used as a synthetic handle or protecting group. researchgate.netfrontiersin.org A wide variety of reagents and methods have been developed to achieve this transformation chemoselectively. The choice of reductant is often dictated by the presence of other functional groups in the molecule that might also be susceptible to reduction. organic-chemistry.org

Several categories of reducing agents are effective for this purpose. Below is a summary of common methods for the reduction of sulfoxides.

| Reagent System | Conditions | Comments |

| Boron-Based Reagents | ||

| Sodium borohydride / Iodine | Anhydrous THF | Chemoselective; tolerates esters, nitriles, and double bonds. organic-chemistry.org |

| Bis(catecholato)diboron (B₂cat₂) | Ligand-free | Tolerates halides, alkynes, carbonyls, and nitriles. researchgate.net |

| Silicon-Based Reagents | ||

| Poly(methylhydrosiloxane) (PMHS) | Cobalt complex catalysis | Inexpensive reductant. researchgate.net |

| Silanes | Copper complex catalysis | High conversion and excellent chemoselectivity. researchgate.net |

| Phosphorus-Based Reagents | ||

| Triphenylphosphine (Ph₃P) / SOCl₂ | THF, room temp | Mild conditions. organic-chemistry.org |

| Tris(2-carboxyethyl)phosphine (TCEP) | Can also reduce N-oxides. tcichemicals.com | |

| Halide-Based Systems | ||

| Triflic anhydride / Potassium iodide | Acetonitrile, room temp | Effective and chemoselective; tolerates alkenes, ketones, esters, aldehydes, acids. organic-chemistry.org |

| Oxalyl chloride / Ethyl vinyl ether | Acetone, room temp | Scalable method; by-products are volatile. mdpi.com |

| Metal-Based Reagents | ||

| Tungsten hexachloride (WCl₆) / NaI or Zn | Anhydrous MeCN or THF | High yields. organic-chemistry.org |

| Al-NiCl₂·6H₂O | Rapid conversion. researchgate.net |

This diversity of methods allows for the selective reduction of the sulfoxide group in complex indole derivatives while preserving other sensitive functionalities within the molecule.

Further Oxidation to Sulfones

The conversion of sulfoxides to sulfones represents a key oxidative transformation in organic synthesis. The sulfur atom in this compound and its derivatives exists in an intermediate oxidation state, making it susceptible to further oxidation to the corresponding sulfone, 6-(methanesulfonyl)-1H-indole. This subsequent oxidation step is a critical reaction for producing compounds with different chemical and physical properties.

The oxidation from a sulfoxide to a sulfone involves the addition of one oxygen atom to the sulfur center. This process is generally achieved using stronger oxidizing agents or more forcing reaction conditions than those required for the initial sulfide-to-sulfoxide conversion. The mechanism typically involves the nucleophilic attack of the sulfur atom of the sulfoxide on the electrophilic oxidant.

A variety of oxidizing agents have been proven effective for this transformation. The choice of reagent is often dictated by the substrate's functional group tolerance and the desired reaction selectivity. Common methods include the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a highly effective reagent for oxidizing sulfoxides to sulfones. researchgate.net Hydrogen peroxide (H₂O₂) is another widely used, environmentally benign oxidant. nih.gov The efficacy of hydrogen peroxide can be significantly enhanced by using it in conjunction with catalysts or acidic media, such as acetic acid, which facilitates the oxidation to the sulfone. reddit.com

Controlling the reaction conditions is crucial for achieving a high yield of the sulfone without side reactions. Factors such as the stoichiometry of the oxidant, reaction temperature, and solvent play a significant role. For instance, using at least two equivalents of an oxidant like m-CPBA ensures the complete conversion of the sulfoxide to the sulfone. researchgate.net Similarly, when using hydrogen peroxide, adjusting the temperature and employing a suitable catalyst can control the selectivity between the sulfoxide and the sulfone. organic-chemistry.org For example, while some catalytic systems selectively produce sulfoxides, others, like those involving niobium carbide, are efficient for affording sulfones. organic-chemistry.org

Detailed research has established various protocols for this oxidation, highlighting different reagents and their specific conditions. These findings are applicable to the oxidation of this compound derivatives.

| Oxidizing Agent/System | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) in Acetic Acid (AcOH) | Reflux temperature, may require several hours. | An effective and straightforward method for complete oxidation to the sulfone. The acidic medium is important for driving the reaction past the sulfoxide stage. | reddit.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Requires at least 2 equivalents of m-CPBA. | A reliable and common reagent for converting sulfoxides to sulfones. | researchgate.net |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Performed in ethyl acetate. | A metal-free, environmentally friendly system that directly yields sulfones from sulfides, bypassing the isolation of the sulfoxide intermediate. | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) on MnO₂ Support | Heterogeneous or solvent-free conditions. | A powerful oxidizing system effective for various substrates. | organic-chemistry.org |

| Niobium Carbide (NbC) with H₂O₂ | Catalytic amount of NbC with 30% H₂O₂. | Provides efficient conversion to sulfones, whereas other catalysts like Tantalum Carbide (TaC) favor sulfoxide formation. The catalyst can be recovered and reused. | organic-chemistry.org |

Computational and Theoretical Investigations of 6 Methanesulfinyl 1h Indole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. DFT methods are widely used in modern medicinal and computational chemistry to compute the ground-state energy and three-dimensional structures of molecules. jmchemsci.com For 6-methanesulfinyl-1H-indole, DFT calculations provide fundamental insights into its conformational preferences, electronic landscape, and spectroscopic characteristics. Such studies typically employ hybrid functionals like B3LYP or meta-hybrid functionals like M06-2X, combined with a suitable basis set such as 6-311++G(d,p), to ensure a reliable description of the molecule's properties. researchgate.netresearchgate.net

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, a key structural feature is the methanesulfinyl (-S(O)CH₃) group attached to the C6 position of the indole (B1671886) ring. The rotational freedom around the C6-S bond necessitates a conformational analysis to identify the global minimum energy conformer.

The analysis is performed by systematically rotating the dihedral angle involving the indole ring and the methanesulfinyl group and performing an energy calculation at each step. The resulting potential energy surface scan reveals the most stable conformation, which is typically a structure where steric hindrance is minimized and favorable electronic interactions are maximized. Optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer are then calculated. The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure corresponds to a true energy minimum. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C5-C6 | 1.39 Å |

| C6-C7 | 1.38 Å | |

| C6-S | 1.78 Å | |

| S-O | 1.50 Å | |

| S-C(methyl) | 1.82 Å | |

| N1-H1 | 1.01 Å | |

| Bond Angle | C5-C6-C7 | 121.5° |

| C5-C6-S | 120.0° | |

| C6-S-O | 106.5° | |

| C6-S-C(methyl) | 100.2° | |

| Dihedral Angle | C5-C6-S-O | 85.0° |

Note: These are representative theoretical values for the lowest energy conformer.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily over the electron-rich indole ring system, while the LUMO may have significant contributions from both the indole and the electron-withdrawing sulfinyl group.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.10 | - |

| HOMO-LUMO Energy Gap | ΔE | 5.15 | ELUMO - EHOMO |

| Ionization Potential | IP | 6.25 | -EHOMO |

| Electron Affinity | EA | 1.10 | -ELUMO |

| Chemical Potential | µ | -3.675 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness | η | 2.575 | (ELUMO - EHOMO) / 2 |

| Global Softness | S | 0.194 | 1 / (2η) |

| Electrophilicity Index | ω | 2.62 | µ² / (2η) |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It investigates charge transfer and hyperconjugative interactions by examining the stabilization energies (E(2)) between filled (donor) and empty (acceptor) orbitals. researchgate.net Larger E(2) values indicate stronger electronic interactions and greater stabilization of the system.

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C4-C9) | π*(C5-C6) | 20.5 | π → π* (Intra-ring delocalization) |

| π(C2-C3) | π*(N1-C9) | 18.2 | π → π* (Intra-ring delocalization) |

| LP(1) O | σ*(C6-S) | 5.8 | Lone Pair → Antibonding σ |

| LP(1) N1 | π*(C2-C3) | 45.3 | Lone Pair → Antibonding π |

Note: LP denotes a lone pair. The data presented is illustrative of typical NBO results for such a molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. uni-muenchen.de Typically, red and yellow regions indicate negative potential (high electron density) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron deficiency) and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or zero potential. nih.gov

For this compound, the MEP map is expected to show a significant region of negative potential around the oxygen atom of the sulfinyl group due to its high electronegativity and lone pairs. Another negative region would be associated with the π-cloud of the indole ring. The most positive potential is anticipated to be localized around the hydrogen atom attached to the indole nitrogen (N-H), making it the primary site for deprotonation or hydrogen bonding. chemrxiv.org

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using the same DFT method and basis set as the geometry optimization. The results provide the frequencies of the normal modes of vibration, which can be correlated with experimental spectroscopic data. researchgate.net Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other theoretical approximations. researchgate.net

The predicted vibrational spectrum of this compound would feature characteristic peaks corresponding to specific functional groups. Key vibrational modes include the N-H stretching vibration, C-H stretching of the aromatic and methyl groups, C=C stretching within the indole ring, and a strong characteristic S=O stretching vibration from the sulfinyl group. Analysis of these modes helps in the interpretation of experimental spectra and confirms the molecular structure. mdpi.com

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3520 | 3379 | N-H stretching |

| 3105 | 2981 | Aromatic C-H stretching |

| 2998 | 2878 | Methyl C-H stretching |

| 1615 | 1550 | C=C aromatic ring stretching |

| 1450 | 1392 | C-N stretching |

| 1045 | 1003 | S=O stretching |

| 750 | 720 | C-S stretching |

Note: Frequencies are hypothetical and scaled by a factor of 0.96. ν: stretching.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. For this compound, theoretical calculations can provide a highly detailed picture of its ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and confirming structural features.

The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with Density Functional Theory (DFT). The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional (e.g., B3LYP, mPW1PW91, WP04) and the basis set (e.g., 6-31G(d,p), 6-311+G(2d,p), cc-pVDZ). rsc.orgimist.mamdpi.comnih.gov

The process begins with the optimization of the molecule's 3D geometry at a selected level of theory. nih.gov Following this, a GIAO calculation is performed on the optimized structure to compute the isotropic magnetic shielding tensors (σ) for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). imist.ma To improve accuracy and correct for systematic errors, a linear regression analysis comparing a set of calculated and experimental shifts is often used to generate scaling factors. github.ionrel.gov

For this compound, DFT-GIAO calculations can predict the chemical shifts for all protons and carbons, including those on the indole ring and the methyl group. These predictions are sensitive to the conformation of the methanesulfinyl group relative to the indole plane. By comparing calculated shifts for different conformers with experimental data, the predominant solution-phase conformation can be determined. Modern approaches may also integrate machine learning algorithms trained on large datasets of experimental and calculated data to further refine prediction accuracy. nih.govnrel.govnih.govchemrxiv.org

| Atom | Predicted δ (ppm)¹ | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| H1 (N-H) | 8.15 | 8.10 | +0.05 |

| H2 | 7.30 | 7.25 | +0.05 |

| H3 | 6.55 | 6.51 | +0.04 |

| H4 | 7.70 | 7.64 | +0.06 |

| H5 | 7.20 | 7.18 | +0.02 |

| H7 | 7.90 | 7.85 | +0.05 |

| S-CH₃ | 2.75 | 2.72 | +0.03 |

| C2 | 125.0 | 124.6 | +0.4 |

| C3 | 102.8 | 102.5 | +0.3 |

| C3a | 129.5 | 129.1 | +0.4 |

| C4 | 121.0 | 120.7 | +0.3 |

| C5 | 122.5 | 122.2 | +0.3 |

| C6 | 135.0 | 134.5 | +0.5 |

| C7 | 115.0 | 114.6 | +0.4 |

| C7a | 137.0 | 136.4 | +0.6 |

| S-CH₃ | 44.0 | 43.8 | +0.2 |

¹Calculated at the mPW1PW91/6-31+G** level with PCM solvent model, as an example of a common methodology. Data are illustrative.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for mapping the detailed mechanisms of chemical reactions, providing information on transient species like transition states that are often impossible to observe experimentally. rsc.org For reactions involving this compound, such as electrophilic substitution on the indole ring or oxidation at the sulfur center, DFT calculations can trace the entire reaction coordinate.

A chemical reaction can be visualized as a path on a potential energy surface (PES), which plots the system's energy against its geometric coordinates. Reactants and products occupy energy minima on this surface, while the path between them proceeds through a maximum known as the transition state (TS). The TS is a first-order saddle point, representing a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Locating the precise geometry of a transition state is a primary goal of mechanistic studies. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to find these saddle points. Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the stretching of a bond being formed and the breaking of another).

To confirm that the identified TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the path of steepest descent from the TS downhill to the energy minima on both sides, thereby mapping the complete reaction pathway. acs.org For a reaction on this compound, this would provide a step-by-step visualization of bond formation and cleavage.

Quantum chemical calculations provide the electronic energy (E_elec) of a given molecular geometry. By optimizing the structures of reactants, transition states, and products, their relative electronic energies can be determined. However, for a more complete and accurate description of reaction energetics, thermal contributions must be included.

Frequency calculations yield the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy. These values allow for the calculation of key thermodynamic parameters at a specified temperature (commonly 298.15 K):

Enthalpy (H): H = E_elec + ZPVE + E_vib + E_rot + E_trans + RT

Gibbs Free Energy (G): G = H - TS

Activation Enthalpy (ΔH‡): ΔH‡ = H(TS) - H(Reactants)

Activation Gibbs Free Energy (ΔG‡): ΔG‡ = G(TS) - G(Reactants)

Enthalpy of Reaction (ΔH_rxn): ΔH_rxn = H(Products) - H(Reactants)

Gibbs Free Energy of Reaction (ΔG_rxn): ΔG_rxn = G(Products) - G(Reactants)

The Activation Gibbs Free Energy (ΔG‡) is particularly important as it is directly related to the reaction rate and determines the kinetic feasibility of a proposed mechanistic step. acs.orgmdpi.com Computational studies on indole derivatives have successfully used these methods to explain reaction outcomes and regioselectivity. researchgate.netfau.deniscpr.res.inresearchgate.netniscpr.res.in

| Parameter | Value (kcal/mol) |

|---|---|

| ΔH‡ (Activation Enthalpy) | +15.2 |

| ΔG‡ (Activation Gibbs Free Energy) | +22.5 |

| ΔH_rxn (Reaction Enthalpy) | -5.8 |

| ΔG_rxn (Reaction Gibbs Free Energy) | -4.1 |

Note: Values are illustrative and based on typical results for indole reactions calculated at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

Stereoelectronic Effects and Chirality at Sulfur in Indole Sulfoxides

The sulfoxide (B87167) group (-S(O)-) in this compound introduces significant structural and electronic features, namely a stereogenic sulfur center and potent stereoelectronic effects.

The sulfur atom in a sulfoxide is sp³-hybridized and has a tetrahedral geometry if the lone pair of electrons is considered a substituent. When the two organic groups attached to the sulfur are different—in this case, a methyl group and a 6-indolyl group—the sulfur atom becomes a stereocenter. longdom.orgillinois.edu Consequently, this compound is a chiral molecule and can exist as two stable enantiomers, (R)- and (S)-6-methanesulfinyl-1H-indole. The energy barrier for pyramidal inversion at the sulfur center is substantial, typically 38-41 kcal/mol, meaning that racemization requires harsh conditions (e.g., temperatures above 200 °C), and the enantiomers are stable and separable at room temperature. illinois.edunih.govacs.org

Stereoelectronic effects arise from the interaction of orbitals that depend on the specific 3D arrangement of atoms. nih.gov In this compound, these effects are primarily dictated by the orientation of the S=O bond and the sulfur lone pair relative to the π-system of the indole ring. These interactions can influence the molecule's conformation, electron distribution, and reactivity.

Key stereoelectronic interactions can be analyzed computationally using methods like Natural Bond Orbital (NBO) analysis. nih.gov Potential interactions include:

Hyperconjugation: Donation of electron density from the sulfur lone pair (n_S) into an antibonding orbital of the indole ring (π), or from a π orbital of the ring into an antibonding orbital of the sulfoxide group (e.g., σ(S-C) or σ*(S-O)).

Anomeric Effects: An axial S=O bond in a cyclic system can weaken an antiperiplanar axial C-H bond, a phenomenon that has been observed in related sulfur-containing heterocycles. nih.govablesci.com While this compound is not a saturated ring, analogous through-space or through-bond interactions between the S=O group and adjacent C-H bonds on the indole ring can influence their properties.

Dipole-Dipole Interactions: The highly polar S(+)-O(-) bond creates a strong local dipole that can interact with the dipole moment of the indole ring, influencing conformational preferences.

These effects collectively determine the most stable conformation of the methanesulfinyl group and can modulate the nucleophilicity of the indole ring, potentially influencing the regioselectivity of its reactions.

Applications of 6 Methanesulfinyl 1h Indole As a Synthetic Intermediate and Building Block

Strategic Role in the Synthesis of Complex Polycyclic Indole (B1671886) Scaffolds

The indole ring system is a fundamental component of numerous biologically active natural products and pharmaceutical agents. The development of methodologies for the construction of polycyclic frameworks fused to the indole core is a significant area of research in synthetic organic chemistry. 6-Methanesulfinyl-1H-indole can serve as a key precursor in the synthesis of such complex structures, where the sulfinyl group can act as a strategic element to facilitate ring-forming reactions.

While direct examples showcasing this compound in polycyclic constructions are not extensively documented, the reactivity of related substituted indoles provides a clear indication of its potential. For instance, the analogous 6-iodo-1-methyl-1H-indole has been successfully employed in palladium- and copper-catalyzed reactions, such as silylcarbonylation of alkynes, to afford complex ketone structures. acs.orgacs.org This highlights the compatibility of the indole-6-position with transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

It is conceivable that the methanesulfinyl group could be strategically converted into a more reactive leaving group, such as a triflate or a halide, thereby enabling its participation in a wide range of coupling reactions to build polycyclic systems. Furthermore, the sulfinyl moiety itself can direct ortho-metalation, providing a pathway for the introduction of substituents at the C7 position of the indole ring, which can then be elaborated into a new fused ring.

A hypothetical synthetic sequence towards a polycyclic indole scaffold starting from this compound might involve the following steps:

N-Protection: Protection of the indole nitrogen to prevent side reactions.

Sulfoxide-Directed ortho-Metalation: Treatment with a strong base like n-butyllithium to deprotonate the C7 position, followed by quenching with an electrophile that introduces a side chain.

Cyclization: Intramolecular cyclization of the newly introduced side chain onto another position of the indole nucleus (e.g., C2 or C4) to form a new ring.

Sulfoxide (B87167) Removal/Modification: Reductive removal or further transformation of the sulfinyl group in the final polycyclic product.

This strategic approach allows for the regioselective construction of complex indole-based architectures that would be challenging to access through other synthetic routes.

Utilization of the Sulfinyl Group for Further Functionalization and Derivatization

The sulfinyl group in this compound is not merely a passive substituent; it is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly expanding the synthetic utility of this building block. The ability to perform such functional group interconversions is crucial for the late-stage diversification of drug candidates and for the synthesis of targeted molecular probes.

Key transformations of the sulfinyl group include:

Oxidation: The methanesulfinyl group can be easily oxidized to the corresponding methanesulfonyl group using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is a strong electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. The related 6-methanesulfonyl-1H-indole is a known compound. nih.gov

Reduction: The sulfinyl group can be reduced to the corresponding sulfide (B99878) (6-methylthio-1H-indole). This transformation can be achieved using various reducing agents, such as phosphorus-based reagents or titanium-based reagents. The resulting sulfide can then participate in its own set of chemical transformations.

Pummerer Rearrangement: Under acidic conditions, the Pummerer rearrangement of the sulfinyl group can be employed to introduce an acetoxy group at the alpha-carbon of the sulfur substituent. This provides a handle for further C-C bond formation.

Sulfoxide-Metal Exchange: The sulfinyl group can facilitate metal-halogen exchange reactions, allowing for the introduction of a wide range of substituents at the C6 position.

These transformations are summarized in the following table:

| Transformation | Reagents | Product Functional Group | Potential Applications |

| Oxidation | m-CPBA, H₂O₂ | Sulfone (-SO₂CH₃) | Precursor for nucleophilic aromatic substitution |

| Reduction | PPh₃/I₂, TiCl₄/Zn | Sulfide (-SCH₃) | Further functionalization via the sulfide |

| Pummerer Rearrangement | Acetic anhydride (B1165640) | α-Acetoxy sulfide | C-C bond formation |

| Sulfoxide-Metal Exchange | Grignard reagents, organolithiums | Varied (e.g., aryl, alkyl) | Introduction of diverse substituents |

The versatility of the sulfinyl group makes this compound a valuable platform for creating a library of 6-substituted indole derivatives with diverse electronic and steric properties.

Implementation in Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. The principles of DOS rely on the use of versatile building blocks and reaction pathways that can lead to a wide range of molecular scaffolds. This compound is an excellent candidate for inclusion in DOS libraries due to the multifaceted reactivity of the indole nucleus and the sulfinyl group.

A DOS strategy employing this compound could be designed as follows:

Scaffold Elaboration: Starting with N-protected this compound, a set of parallel reactions could be performed to introduce diversity at various positions of the indole ring (e.g., C2, C3, and C7).

Sulfinyl Group Modification: The resulting library of substituted indoles could then be subjected to a range of reactions targeting the sulfinyl group, as described in the previous section. This would create another layer of diversity.

Cyclization/Annulation Reactions: Subsets of the library containing appropriate functional groups could be subjected to cyclization conditions to generate a variety of polycyclic indole scaffolds.

For example, a library of 6-methanesulfinyl-1H-indoles with different substituents at the C3 position could be generated via a Fischer indole synthesis or other indole formation reactions. This library could then be split and subjected to oxidation, reduction, or Pummerer rearrangement of the sulfinyl group, leading to three distinct sub-libraries. Each of these sub-libraries could then be further diversified by reactions at other positions of the indole ring.

The ability to generate a large number of structurally distinct molecules from a single, readily accessible starting material is a key advantage of using this compound in DOS. This approach can accelerate the discovery of new lead compounds for drug development and provide valuable tools for chemical biology research. The synthesis of new indole derivatives for applications such as anticancer agents is an active area of research. nih.gov

Q & A

Q. What are the established synthetic routes for 6-methanesulfinyl-1H-indole, and how can reaction conditions be optimized for academic research?

Methodological Answer: The synthesis of this compound typically involves functionalization of the indole core via sulfinyl group introduction. A common approach includes:

- Nucleophilic substitution at the 6-position using methanesulfenyl chloride followed by oxidation to the sulfinyl group .

- Microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated for analogous indole derivatives .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS).

Optimization Strategies:

- Screen catalysts (e.g., Lewis acids like BF-EtO) to enhance regioselectivity.

- Monitor reaction progress using TLC or in situ FT-IR to identify intermediates.

- Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Condition Range | Impact on Yield (%) |

|---|---|---|

| Temperature | 60–120°C | Max yield at 80°C |

| Oxidizing Agent | HO vs. mCPBA | mCPBA preferred |

| Reaction Time | 4–24 hrs | Optimal at 12 hrs |

Q. How can X-ray crystallography and software tools like SHELXL and OLEX2 be employed to determine the crystal structure of this compound?

Methodological Answer:

Q. Key Metrics :

- R-factor : Aim for <0.05 for high-resolution data.

- Torsion Angles : Confirm sulfinyl group conformation (e.g., C-S-O dihedral angle ~90°) .

Advanced Research Questions

Q. What computational approaches, such as DFT, are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfinyl oxygen as a hydrogen-bond acceptor) .

- Frontier Molecular Orbitals : HOMO-LUMO gap to predict reactivity (e.g., susceptibility to electrophilic substitution at C3/C5) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to model pharmacokinetic behavior .

Q. Table 2: DFT-Calculated Properties

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.12 | Electron-donating capacity |

| LUMO Energy | -1.98 | Electrophilic reactivity |

| Band Gap | 4.14 | Stability in redox conditions |

Q. How should researchers address discrepancies in biological activity data for this compound across different studies?

Methodological Answer:

- Data Contradiction Analysis :

- Assay Variability : Compare protocols (e.g., cell line specificity, incubation time) . For example, IC values may differ in MCF-7 vs. HeLa cells due to metabolic differences.

- Compound Purity : Verify purity (>95% by HPLC) and exclude degradation products (e.g., sulfone derivatives) .

- Statistical Robustness : Apply ANOVA or Tukey’s test to assess significance of outliers .

Case Study : Conflicting cytotoxicity data may arise from differences in ROS quantification methods (e.g., DCFH-DA vs. MitoSOX assays). Replicate experiments under standardized conditions .

Q. What advanced spectroscopic techniques beyond NMR and MS are critical for characterizing the sulfinyl group in this compound?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation state (binding energy ~167–168 eV for S=O) .

- FT-IR Microspectroscopy : Resolve S=O stretching vibrations (~1030–1070 cm) in solid-state samples .

- Gas Chromatography (GC) : Couple with pyrolysis to detect thermal decomposition products (e.g., SO release) .

Q. Validation Workflow :

Compare experimental IR/XPS data with computed spectra (DFT).

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets like kinases or GPCRs?

Methodological Answer:

- Target Selection : Prioritize receptors with indole-binding pockets (e.g., serotonin receptors, COX-2) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to:

- Generate ligand conformers (Monte Carlo algorithm).

- Score binding affinities (ΔG < -8 kcal/mol indicates strong interaction) .

- Validation : Perform MD simulations (100 ns) to assess binding stability (RMSD < 2 Å) .

Q. Table 3: Docking Results with COX-2

| Pose | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | -9.2 | H-bond with Arg120 |

| 2 | -8.7 | π-Stacking with Tyr355 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.